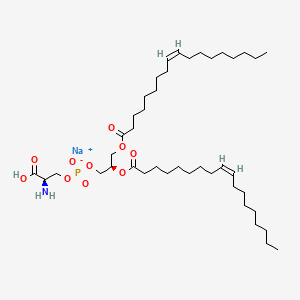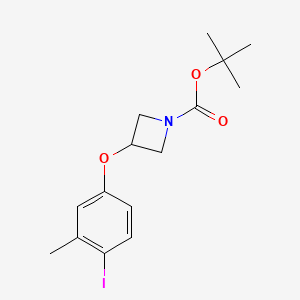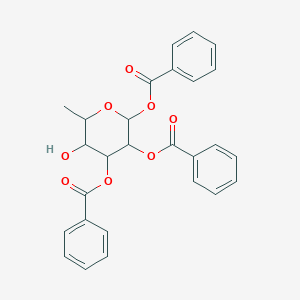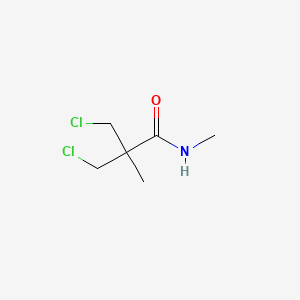
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide is an organic compound with the molecular formula C6H11Cl2NO. This compound is characterized by the presence of two chlorine atoms, a methyl group, and an amide functional group. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide typically involves the chlorination of 2-(chloromethyl)-N,2-dimethylpropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the use of catalysts to enhance the reaction rate and yield. The reaction mixture is typically heated to a specific temperature and maintained under an inert atmosphere to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary amines.
科学的研究の応用
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The chlorine atoms and amide group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and addition reactions.
類似化合物との比較
Similar Compounds
3-Chloro-2-(chloromethyl)-1-propene: This compound has a similar structure but lacks the amide group.
2-Chloro-3-chloromethyl-5,7-dimethylquinoline: This compound contains a quinoline ring and has different reactivity.
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: This compound has a quinoline ring and is used in different applications.
Uniqueness
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide is unique due to the presence of both chlorine atoms and an amide group, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its use as an intermediate in the synthesis of complex molecules make it valuable in research and industry.
特性
分子式 |
C6H11Cl2NO |
|---|---|
分子量 |
184.06 g/mol |
IUPAC名 |
3-chloro-2-(chloromethyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-6(3-7,4-8)5(10)9-2/h3-4H2,1-2H3,(H,9,10) |
InChIキー |
QMFZTQXBWCWPRN-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(CCl)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
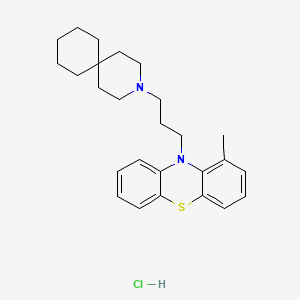
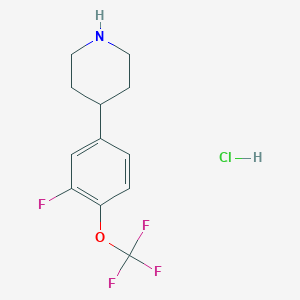
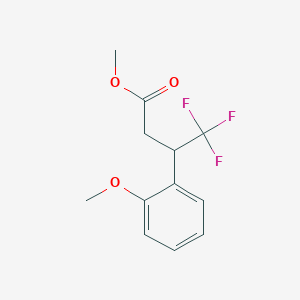

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
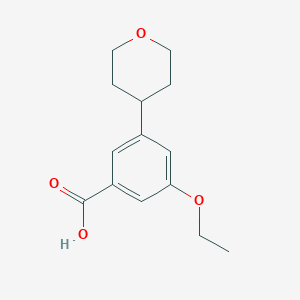
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)
